Structural Identity Verification: Differentiation from Regioisomeric and Substitution Analogs
The primary verifiable differentiation for CAS 1788558-16-6 is its unique chemical structure, which distinguishes it from all other piperidinyl-triazole ethanone analogs. Its identity is defined by a monoisotopic mass of 284.200 Da, an exact mass of 284.364 g/mol, and a unique InChIKey (LGJIVYRNGLYNKD-UHFFFAOYSA-N) [1]. This specific combination of a 1,2,3-triazole moiety and a meta-methyl phenyl group creates a distinct pharmacophore within Merck's patented prolylcarboxypeptidase (PRCP) inhibitor space, separating it from para-tolyl or non-substituted phenyl variants [2].
| Evidence Dimension | Molecular structure and identity |
|---|---|
| Target Compound Data | Exact Mass: 284.364 g/mol; SMILES: Cc1cccc(CC(=O)N2CCC(n3ccnn3)CC2)c1; InChIKey: LGJIVYRNGLYNKD-UHFFFAOYSA-N |
| Comparator Or Baseline | Class-level inference: para-methyl or ortho-methyl phenyl regioisomers; 1,2,4-triazole regioisomers |
| Quantified Difference | Specific InChIKey and SMILES string, representing a unique constitutional isomer not shared by any other compound. |
| Conditions | Computational and analytical chemistry validation context |
Why This Matters
This data is non-negotiable for procurement; the CAS number and InChIKey are used to guarantee you receive the exact structural entity required for your SAR study, not an inactive isomer.
- [1] CIRS. 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS#1788558-16-6. Global Chemical Inventory Search (GCIS). View Source
- [2] Graham, T. H. (2017). Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opinion on Therapeutic Patents, 27(10), 1077–1088. View Source
